2-(3-Amino-propyl)-1H-benzoimidazol-5-ol
CAS No.: 878430-55-8
Cat. No.: VC4534217
Molecular Formula: C10H13N3O
Molecular Weight: 191.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878430-55-8 |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 191.234 |
| IUPAC Name | 2-(3-aminopropyl)-3H-benzimidazol-5-ol |
| Standard InChI | InChI=1S/C10H13N3O/c11-5-1-2-10-12-8-4-3-7(14)6-9(8)13-10/h3-4,6,14H,1-2,5,11H2,(H,12,13) |
| Standard InChI Key | QSDIETLTSIOGHE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1O)NC(=N2)CCCN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(3-Amino-propyl)-1H-benzoimidazol-5-ol (C₁₀H₁₃N₃O) consists of a benzimidazole core substituted with a hydroxyl group at the 5-position and a 3-aminopropyl chain at the 2-position . The IUPAC name reflects this substitution pattern, emphasizing the amino-propyl side chain’s location on the heterocyclic ring. The compound’s SMILES notation (c1cc2c(cc1O)[nH]c(n2)CCCN) and InChIKey (QSDIETLTSIOGHE-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Crystallographic and Stereochemical Properties
While X-ray crystallography data for this specific compound remains unpublished, analogous benzimidazole derivatives exhibit planar aromatic systems with substituents influencing packing patterns. The hydroxyl and amino groups introduce hydrogen-bonding capabilities, potentially affecting solubility and crystal lattice stability .
Physicochemical Properties
Table 1: Key Physicochemical Parameters of 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol
The compound’s low vapor pressure (0.0 ± 1.3 mmHg at 25°C) suggests limited volatility under standard conditions . The hydroxyl and amino groups confer amphiphilic characteristics, enabling interactions with both aqueous and lipid phases.
Synthetic Routes and Manufacturing Processes
Two-Step Synthesis Strategy
A patent-pending method for N-(3-aminopropyl)imidazole synthesis (CN103450090A) provides insights into potential routes for analogous compounds . The process involves:
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Condensation: Reacting glyoxal with formaldehyde and ammonia to form an imidazole intermediate.
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Alkylation: Introducing the aminopropyl group via nucleophilic substitution under alkaline conditions .
For 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol, modifications might include using 4-hydroxybenzaldehyde as a starting material to introduce the hydroxyl group. Post-synthesis purification employs distillation under reduced pressure (140°C at 5 mmHg) , though chromatographic methods may be required for higher purity.
Yield Optimization Challenges
Side reactions, such as over-alkylation or oxidation of the hydroxyl group, can reduce yields. Catalytic hydrogenation or inert atmosphere protocols may mitigate these issues . Industrial-scale production would require cost-benefit analyses of raw materials like chloropropylamine versus greener alternatives.
Industrial and Research Applications
Epoxy Resin Curing
Benzimidazole derivatives serve as low-temperature epoxy curing agents due to their delayed reaction kinetics . The hydroxyl group in 2-(3-Amino-propyl)-1H-benzoimidazol-5-ol could accelerate crosslinking via hydrogen bonding with epoxy monomers.
Pharmaceutical Intermediate
The compound’s bifunctional nature (amine + hydroxyl) makes it a candidate for prodrug synthesis. Conjugation with NSAIDs or antimetabolites via ester or amide linkages could modulate bioavailability .
Degradation studies are lacking, but incineration with auxiliary fuels (≥1,100°C) is advised to prevent persistent organic pollutants .
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